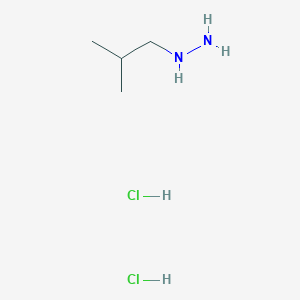

3-(2-溴乙基)咪唑烷-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of imidazolidine derivatives has been explored through various methods. One approach involves the reaction of 2-(2-Bromoaryl)imidazoles with cyclohexane-1,3-diones in the presence of a catalytic amount of Fe3O4@SiO2@MOF-199 and a base. This method leads to the formation of C–C coupled and cyclized products, specifically 6,7-dihydroimidazo[1,2-f]phenanthridin-8(5H)-ones, which can be further aromatized to imidazo[1,2-f]phenanthridines. The magnetic MOF catalyst used in this process is notable for its recyclability, maintaining catalytic activity after multiple uses. This synthesis route is significant as it can be applied to the production of compounds like Zephycandidine A, which has anti-tumor properties .

Another synthetic pathway for imidazolidine derivatives is the reaction of sodium salts of O-methyl-N-substituted iminothiocarbonates with bromoacetyl bromide. This method provides a general approach for the preparation of 3-substituted 1,3-thiazolidine-2,4-diones. The resulting products are characterized by high yields and purity, with their structures confirmed through various spectroscopic techniques including 1H NMR, 13C NMR, IR, and mass spectroscopy .

Molecular Structure Analysis

The molecular structures of the synthesized imidazolidine derivatives are confirmed using spectroscopic methods. In the case of the 3-substituted 1,3-thiazolidine-2,4-diones, spectroscopic evidence such as 1H NMR, 13C NMR, IR, and mass spectroscopy has been utilized to ascertain the structure. These techniques provide detailed information about the molecular framework and the nature of substituents on the imidazolidine ring .

Chemical Reactions Analysis

The chemical behavior of imidazolidine derivatives can be complex and diverse. For instance, 1,3-diaryl-5-(hydroxyimino)imidazolidine-2,4-diones are obtained from the reaction of nitromethane with aryl isocyanates in the presence of triethylamine. The structures of these compounds were established based on spectroscopic evidence, which also sheds light on their chemical reactivity. The presence of the hydroxyimino group is likely to influence the chemical properties and potential reactions these molecules can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazolidine derivatives are closely related to their molecular structure. While the provided data does not give specific details on the physical properties such as melting points, solubility, or stability, the chemical properties can be inferred from the synthetic methods and molecular structure analysis. The reactivity of the imidazolidine ring, the presence of substituents, and the overall molecular conformation play crucial roles in determining the behavior of these compounds in various chemical environments .

科学研究应用

合成和结构研究

- 合成和药理活性:已合成了类似3-(2-溴乙基)咪唑烷-2,4-二酮的化合物,用于其药理潜力。例如,为了其降糖和镇痛活性,已合成了取代噻唑烷二酮和硫代咪唑烷二酮 (Albuquerque et al., 1995)。

- 区域选择性合成:已进行了与3-(2-溴乙基)咪唑烷-2,4-二酮相关的化合物的区域选择性环开放研究,导致合成了各种类似物,展示了这些化合物的化学多样性 (Brouillette et al., 2009)。

药用应用

- 降糖活性:已合成了一些咪唑烷-2,4-二酮衍生物,其在化学上类似于3-(2-溴乙基)咪唑烷-2,4-二酮,并且已在糖尿病大鼠模型中显示出显著的降糖活性 (Hussain et al., 2015)。

- 镇痛效应:已在小鼠中研究了某些咪唑烷衍生物的镇痛效应,其在化学上类似于3-(2-溴乙基)咪唑烷-2,4-二酮。这些化合物已被研究用于治疗神经病理性疼痛的潜力 (Queiroz et al., 2015)。

化学和电化学研究

- 缓蚀作用:与3-(2-溴乙基)咪唑烷-2,4-二酮相关的咪唑烷-2,4-二酮衍生物已被用作在酸性溶液中对轻钢的缓蚀剂,展示了它们在工业应用中的实用性 (Elbarki et al., 2020)。

属性

IUPAC Name |

3-(2-bromoethyl)imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2O2/c6-1-2-8-4(9)3-7-5(8)10/h1-3H2,(H,7,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCEOGODDAOCYBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)N1)CCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Bromoethyl)imidazolidine-2,4-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(2,5-Dichlorophenyl)sulfanyl]methyl}-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene](/img/structure/B2521783.png)

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(furan-2-ylmethyl)acetamide dioxalate](/img/structure/B2521787.png)

![(1r,4s,5s)-Rel-2-boc-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2521791.png)

![ethyl 2-((5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetate](/img/structure/B2521792.png)

![(3-(4-fluorophenyl)-1H-pyrazol-5-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2521795.png)

![2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2521800.png)

![1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2521803.png)